2-(3-Hydroxyazetidin-1-yl)pyridine-4-carbonitrile hydrochloride
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Overview
Description
2-(3-Hydroxyazetidin-1-yl)pyridine-4-carbonitrile hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a hydroxyazetidine moiety and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyazetidin-1-yl)pyridine-4-carbonitrile hydrochloride typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions to yield the desired product . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyazetidin-1-yl)pyridine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonitrile group may produce primary amines .
Scientific Research Applications
2-(3-Hydroxyazetidin-1-yl)pyridine-4-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)pyridine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The hydroxyazetidine moiety can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridines: These compounds share a similar pyridine ring structure but differ in the substituents and their positions.
Indole Derivatives: Indole derivatives have a similar aromatic ring system and exhibit diverse biological activities.
Imidazole Containing Compounds: These compounds also feature nitrogen-containing heterocycles and are used in various therapeutic applications.
Uniqueness
2-(3-Hydroxyazetidin-1-yl)pyridine-4-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(3-hydroxyazetidin-1-yl)pyridine-4-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c10-4-7-1-2-11-9(3-7)12-5-8(13)6-12;/h1-3,8,13H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSYBLLAVDFGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C#N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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